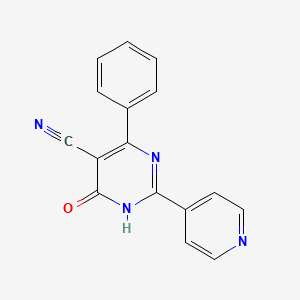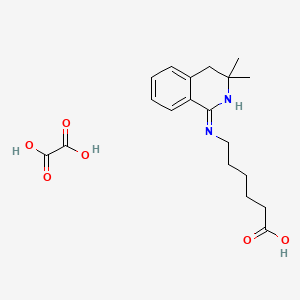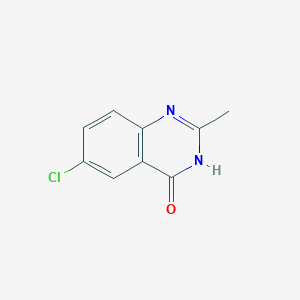![molecular formula C16H15N5O3S B1417501 ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate CAS No. 1164552-90-2](/img/structure/B1417501.png)
ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate
Übersicht
Beschreibung
Ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate is a useful research compound. Its molecular formula is C16H15N5O3S and its molecular weight is 357.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Imidazole derivatives, including the compound , have shown significant potential as antimicrobial agents . They can be designed to target a variety of pathogens, including bacteria and fungi, by interfering with the synthesis of the cell wall or nucleic acids, leading to cell death.
Anticancer Activity
The structural motif of imidazole is present in many compounds that exhibit anticancer activity. This compound could be explored for its potential to inhibit the growth of cancer cells by disrupting critical cellular processes such as DNA replication or protein synthesis .
Anti-inflammatory Properties
Imidazole derivatives are known to possess anti-inflammatory properties. This compound could be utilized in the development of new anti-inflammatory drugs that may work by inhibiting enzymes like cyclooxygenase or lipoxygenase, which are involved in the inflammatory response .
Antioxidant Potential
The compound has the potential for antioxidant applications, as imidazole derivatives have been evaluated for their ability to scavenge free radicals. This property is beneficial in preventing oxidative stress, which is implicated in various diseases .
Antidiabetic Effects
Research has indicated that imidazole derivatives can have antidiabetic effects. This compound could be investigated for its ability to modulate insulin signaling pathways or to act as an insulin mimetic, thereby helping in the management of diabetes .
Antiviral Uses
Given the broad spectrum of biological activities of imidazole derivatives, there is a possibility that this compound could be used in antiviral therapies. It might work by inhibiting viral entry into cells or by interfering with viral replication .
Agrochemical Applications
Imidazole compounds have been used in agrochemicals, such as fungicides and pesticides. This compound could be explored for its utility in protecting crops from pests and diseases, thereby improving agricultural productivity .
Development of Functional Materials
Due to the versatile nature of imidazole derivatives, they can be used in the development of functional materials, including dyes for solar cells and other optical applications. This compound could contribute to advancements in material sciences .
Eigenschaften
IUPAC Name |
ethyl 2-[[(4E)-5-oxo-4-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-1H-imidazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c1-2-24-14(22)8-25-16-19-13(15(23)20-16)7-11-3-5-12(6-4-11)21-10-17-9-18-21/h3-7,9-10H,2,8H2,1H3,(H,19,20,23)/b13-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSDRWMWIUVMCJ-NTUHNPAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=CC2=CC=C(C=C2)N3C=NC=N3)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CSC1=N/C(=C/C2=CC=C(C=C2)N3C=NC=N3)/C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



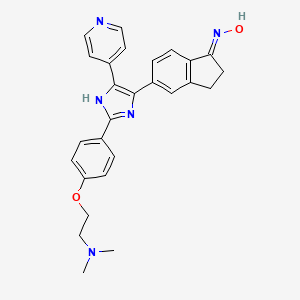
![3-[(4-isopropylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1417419.png)
![Ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B1417422.png)
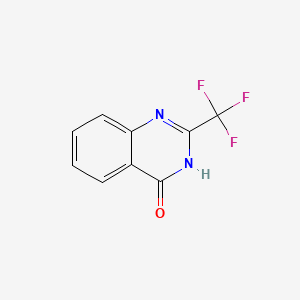
![ethyl (Z)-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-(2,2,2-trifluoroacetyl)-2-propenoate](/img/structure/B1417424.png)

![5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1417427.png)

![2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417429.png)
![2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1417432.png)
